molecular formula C12H13N5O4 B2483397 2-(1,6,7-Trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)ace tic acid CAS No. 1021030-15-8

2-(1,6,7-Trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)ace tic acid

Cat. No. B2483397
CAS RN: 1021030-15-8
M. Wt: 291.267
InChI Key: FLRHWAKYFRWUCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds, such as those containing the imidazo[1,2-a]purine or imidazolino[1,2-h]purine moieties, typically involves multistep organic synthesis procedures. A notable method includes solid-supported synthesis for the generation of N,N-disubstituted imidazopurines, employing strategies like immobilization, conversion of adenine base, reductive amination, N-alkylation or N-acylation, and acidolytic cleavage from the support (Karskela & Lönnberg, 2006). Such methodologies underscore the complexity and versatility of synthesizing compounds within this chemical class.

Molecular Structure Analysis

The structure of imidazopurine derivatives, closely related to 2-(1,6,7-Trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)acetic acid, often features a complex arrangement of nitrogen, carbon, and other atoms creating a heterocyclic core. This core is crucial for the compound's interaction with biological molecules. Techniques like X-ray crystallography have been instrumental in determining the stereochemical structures of such compounds, providing insights into their three-dimensional configuration and potential interaction sites (Kanai et al., 1993).

Chemical Reactions and Properties

Imidazopurine and related compounds exhibit a variety of chemical behaviors, including reductive amination, N-alkylation, and the ability to undergo cyclization reactions. These chemical reactions are pivotal for the modification of the core structure, allowing for the synthesis of derivatives with varied biological activities. The ability of these compounds to participate in such reactions underlines their chemical versatility and potential as scaffolds for further chemical modifications (Shestakov et al., 2007).

Scientific Research Applications

Chemical Interactions and Crystal Structures

Research by Bhatti et al. (2011) explores the crystal structure of a related compound, examining the interaction of components through hydrogen bonding. This study provides insights into the molecular structure and interactions of similar compounds (Bhatti et al., 2011).

Catalytic Applications

Nazari et al. (2014) discuss the use of a related imidazolyl-acetic acid as an efficient, green bifunctional organocatalyst for synthesizing specific compounds. This highlights its potential in green chemistry and catalysis applications (Nazari et al., 2014).

Synthesis of Biologically Active Compounds

El Kayal et al. (2019) detail the synthesis of new compounds using a derivative of acetic acid for anticonvulsant activity studies, demonstrating its utility in developing biologically active substances (El Kayal et al., 2019).

Antiviral and Cytostatic Applications

Hořejší et al. (2006) synthesized and evaluated compounds including derivatives of imidazolino[1,2-h]purin-8-yl acetic acid for their antiviral and cytostatic activities, revealing its potential in antiviral research (Hořejší et al., 2006).

Crystal Engineering and Interaction with Metal Ions

Mohapatra and Verma (2016) describe the design and synthesis of modified purine ligands, including 2-(2-amino-9H-purin-9-yl) acetic acid. Their work focuses on interactions with transition metal ions, important for crystal engineering (Mohapatra & Verma, 2016).

Synthesis of Anti-inflammatory Compounds

Madhura et al. (2014) utilized a compound structurally related to the target chemical in the synthesis of compounds with anti-inflammatory activity. This indicates its relevance in pharmaceutical synthesis (Madhura et al., 2014).

Biomimetic Oxidation Catalysis

Leduc et al. (1988) explored a biomimetic electrochemical system using imidazole derivatives for the oxidation of hydrocarbons. This study suggests potential applications in mimicking biological processes (Leduc et al., 1988).

properties

IUPAC Name

2-(4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O4/c1-5-6(2)17-8-9(15(3)12(21)14-10(8)20)13-11(17)16(5)4-7(18)19/h4H2,1-3H3,(H,18,19)(H,14,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRHWAKYFRWUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC(=O)O)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.